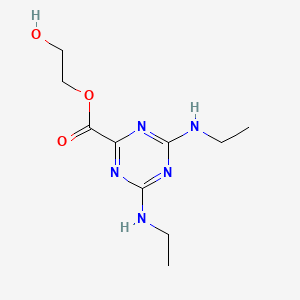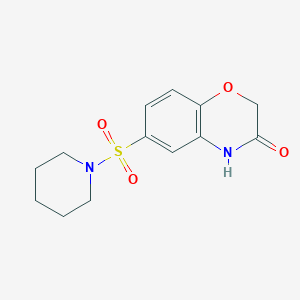![molecular formula C20H17NO2 B4303631 2-(dibenzo[b,d]furan-2-ylmethylene)quinuclidin-3-one](/img/structure/B4303631.png)
2-(dibenzo[b,d]furan-2-ylmethylene)quinuclidin-3-one
Overview
Description
2-(dibenzo[b,d]furan-2-ylmethylene)quinuclidin-3-one, commonly known as DFU, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the quinuclidine class of compounds and is structurally similar to other quinuclidine derivatives such as tacrine and donepezil, which are used as drugs for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of DFU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DFU has been shown to inhibit the activity of acetylcholinesterase, which results in increased levels of acetylcholine in the brain. DFU has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, DFU has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as cell survival and neuroprotection.
Biochemical and Physiological Effects:
DFU has been found to have various biochemical and physiological effects in the body. DFU has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DFU has also been found to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, DFU has been found to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
DFU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DFU is also highly soluble in organic solvents such as dimethyl sulfoxide, which makes it easy to prepare solutions for experiments. However, DFU has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. Additionally, DFU has not been extensively tested for its toxicity, and its long-term effects on the body are not known.
Future Directions
There are several future directions for the study of DFU. DFU has shown potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Future studies could focus on the development of DFU derivatives that have improved pharmacological properties such as increased potency and selectivity. Additionally, studies could focus on the development of new drug delivery systems that can improve the bioavailability and efficacy of DFU. Finally, studies could focus on the investigation of the long-term effects of DFU on the body, as well as its potential toxicity.
Conclusion:
In conclusion, DFU is a heterocyclic compound that has shown potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. DFU has been found to possess anti-inflammatory and anti-cancer properties, as well as the ability to inhibit acetylcholinesterase. DFU has several advantages for lab experiments, but its long-term effects on the body are not known. Future studies could focus on the development of DFU derivatives with improved pharmacological properties and the investigation of its potential toxicity.
Scientific Research Applications
DFU has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. DFU has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DFU has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, DFU has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
(2E)-2-(dibenzofuran-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20-14-7-9-21(10-8-14)17(20)12-13-5-6-19-16(11-13)15-3-1-2-4-18(15)23-19/h1-6,11-12,14H,7-10H2/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPKXGOFCEUNU-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=C(C=C3)OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-1-Dibenzo[B,D]furan-2-ylmethylidene]-3-quinuclidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4303548.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4303558.png)
![8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B4303564.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![4-chloro-3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4303594.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)

![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)


![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)
![2-imino-5-[3-methoxy-4-(2-piperidin-1-ylethoxy)benzylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303651.png)